3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
Overview
Description
“3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is a compound with the CAS Number: 1249679-72-8 . It has a molecular weight of 180.25 . It is in the form of oil .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole .Molecular Structure Analysis
The InChI code for “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is 1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various researches . For example, one study evaluated the cytotoxic activities of the synthesized compounds against three human cancer cell lines . Another study reported the plant growth regulatory activity of triazole-compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” include its molecular weight of 180.25 , storage at room temperature , and its physical form as oil .Scientific Research Applications
Synthesis of Novel Molecules
Research has focused on the synthesis of novel molecules incorporating the 1,2,4-triazole and piperidine moieties due to their promising biological activities. For instance, a study presented the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds were analyzed for their molecular structures using X-ray crystallography, Hirshfeld, and DFT calculations, revealing significant intermolecular interactions and electronic properties (Shawish et al., 2021).
Antimicrobial and Antifungal Activities
Compounds containing 1,2,4-triazole and piperidine rings have shown strong antimicrobial and antifungal activities. A study synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives with piperidine rings and conducted a structure–activity study, demonstrating their strong antimicrobial effects (Krolenko et al., 2016). Another research effort focused on synthesizing a novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings, evaluating their antifungal activity and establishing a structure-activity relationship (SAR) (Sangshetti & Shinde, 2010).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of derivatives are crucial for understanding their chemical behavior and potential applications. A study on the 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate highlighted its crystalline structure, showcasing the importance of hydrogen bonds in molecular packing (Ashwini et al., 2016).
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has also been explored. A study evaluated the anticancer activity of a novel 1,2,4-triazole derivative against Dalton’s Lymphoma Ascitic in mice, showing promising results that support the anticancer activity of this compound class (Arul & Smith, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHPMOOLLSPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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